molecular formula C6H8BrN3O3 B1400491 (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol CAS No. 1227210-30-1

(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol

Cat. No.: B1400491
CAS No.: 1227210-30-1
M. Wt: 250.05 g/mol
InChI Key: DMCMPWZBDNSVMF-UHFFFAOYSA-N
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Description

(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol is an organic compound that belongs to the class of pyrazoles. This compound features a pyrazole ring substituted with a nitro group at the third position, a bromoethyl group at the first position, and a hydroxymethyl group at the fifth position. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the third position.

    Bromoethylation: The nitrated pyrazole is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to introduce the bromoethyl group at the first position.

    Hydroxymethylation: Finally, the compound is hydroxymethylated using formaldehyde and a base to introduce the hydroxymethyl group at the fifth position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)carboxylic acid.

    Reduction: Formation of (1-(2-bromoethyl)-3-amino-1H-pyrazol-5-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA. The hydroxymethyl group can enhance the compound’s solubility and facilitate its interaction with biological molecules.

Comparison with Similar Compounds

    (1-(2-chloroethyl)-3-nitro-1H-pyrazol-5-yl)methanol: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    (1-(2-bromoethyl)-3-amino-1H-pyrazol-5-yl)methanol: Similar structure but with an amino group instead of a nitro group.

Uniqueness: (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of the bromoethyl group allows for versatile substitution reactions, while the nitro group provides redox activity. The hydroxymethyl group enhances solubility and facilitates interactions with biological molecules.

Properties

IUPAC Name

[2-(2-bromoethyl)-5-nitropyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O3/c7-1-2-9-5(4-11)3-6(8-9)10(12)13/h3,11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCMPWZBDNSVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1[N+](=O)[O-])CCBr)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 1-L three-necked round-bottomed flask equipped with a mechanical stirrer and thermoregulator was purged with nitrogen and charged with 124a (25.0 g, 175 mmol), DMF (250 mL), and cesium carbonate (70.0 g, 215 mmol) was heated at 104° C. for 5 min. The reaction mixture was then cooled to 0° C. using an ice/acetone bath and dibromoethane (329 g, 1.75 mol) was added portionwise (no exotherm). The reaction was stirred at 0° C. for 1 then at room temperature for 4 h. After this time a solution of KH2PO4 (40 g) in water (400 mL) was added slowly. The reaction mixture was stirred at room temperature for 30 min. Ethyl acetate (450 mL) was added and the aqueous layer was separated and extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with water (200 mL), brine (200 mL), dried over sodium sulfate, and the drying agent was removed by filtration. The filtrate was concentrated under reduced pressure to afford an 86% yield (37.5 g) of crude 124b as an orange oil: 1H NMR (300 MHz, CDCl3) δ 6.85 (s, 1H), 4.82 (d, 2H, J=5.4 Hz), 4.66 (t, 2H, J=6.3 Hz), 3.83 (t, 2H, J=6.3 Hz); MS (ESI+) m/z 249.9 (M+H).
Name
Quantity
25 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
329 g
Type
reactant
Reaction Step Two
Name
KH2PO4
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four
Name
Yield
86%

Synthesis routes and methods II

Procedure details

To a solution of methyl 1-(2-bromoethyl)-3-nitro-1H-pyrazole-5-carboxylate (500 mg, 1.8 mmol) in tetrahydrofuran (20 mL) was cooled to 0° C. and lithium borohydride (78.3 mg, 3.6 mmol) was added in portions. The resulting mixture was allowed to warm to room temperature overnight. To the resulting mixture was added ethyl acetate (20 ml) and water (50 ml). The biphasic mixture was separated and aqueous layer extracted with ethyl acetate (3×20 mL). The combined organic layers were dried over magnesium sulfate and the resulting mixture was filtered and concentrated in vacuo. The residue was purified by flash chromatography (silica gel, AnaLogix system SF25-40 g column, 20% to 60% ethyl acetate in hexanes) to give (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol (158 mg, 35%) as a light yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
78.3 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of lithium borohydride (755 mg, 34.7 mmol) in tetrahydrofuran (100 mL) at 0° C. was added a solution of methyl 1-(2-bromoethyl)-3-nitro-1H-pyrazole-5-carboxylate (4.82 g, 17.3 mmol) in tetrahydrofuran (10 mL) drop wise maintain a temperature below 0° C. The resulting solution was allowed to stir at room temperature for 2 h. To the resulting mixture was slowly added ethyl acetate (20 ml) and water (20 ml). The biphasic mixture was separated and aqueous layer extracted with ethyl acetate (3×20 mL). The combined organic layers were dried over magnesium sulfate and the resulting mixture was filtered and concentrated in vacuo to give (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol (4.24 g, 98%) as a light yellow oil.
Quantity
755 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A mixture of 296a (345 mg, 2.41 mmol), and cesium carbonate (965 mg, 2.96 mmol) in DMF (5 mL) was cooled to 0° C. using an ice/acetone bath and dibromoethane (4.48 g, 24.1 mmol) was added portion-wise (no exotherm). The reaction was stirred at 0° C. for 1 h and room temperature for 4 h. After this time ethyl acetate (20 mL) and water (15 mL) were added. The aqueous layer was separated and extracted with ethyl acetate (2×10 mL). The combined organic layer was washed with water (10 mL), brine (10 mL), and dried over sodium sulfate. The drying agent was removed by filtration. The filtrate was concentrated under reduced pressure to afford the crude product, which was purified by silica-gel column chromatography eluting with 6:1 petroleum ether/ethyl acetate to afford 296b (300 mg, 50%). MS-ESI: [M+H]+ 250
Name
Quantity
345 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
965 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Yield
50%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol

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